molecular formula C17H15N3O2 B5785503 6-methoxy-2-phenylquinoline-4-carbohydrazide

6-methoxy-2-phenylquinoline-4-carbohydrazide

Cat. No.: B5785503
M. Wt: 293.32 g/mol
InChI Key: MJRNFGQEBMGYMG-UHFFFAOYSA-N
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Description

6-methoxy-2-phenylquinoline-4-carbohydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 6-methoxy-2-phenylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The key steps include:

    Formation of 6-methoxy-2-phenylquinoline-4-carboxylic acid: This is achieved through the condensation of 2-phenylquinoline with methoxy-substituted benzaldehyde.

    Conversion to carbohydrazide: The carboxylic acid is then reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Properties

IUPAC Name

6-methoxy-2-phenylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-12-7-8-15-13(9-12)14(17(21)20-18)10-16(19-15)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNFGQEBMGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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